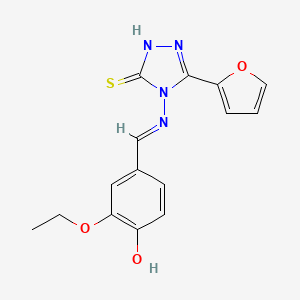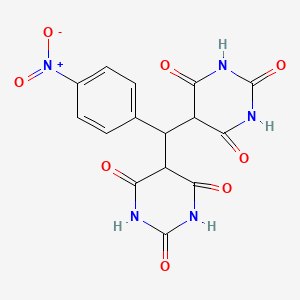
5,5'-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of dipyrimidines. This compound is characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two pyrimidine rings. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation reaction of barbituric acid derivatives with aromatic aldehydes. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic nanocatalysts, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrogen atoms on the pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents.
Scientific Research Applications
5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The pyrimidine rings can also interact with nucleic acids, affecting their structure and function. These interactions can result in various biological effects, such as antimicrobial and antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar structure but lacks the nitrophenyl group.
Pyrido[2,3-d]pyrimidin-7-one: This compound also has a similar structure but differs in the position of the nitrogen atoms.
Pyrimidino[4,5-d][1,3]oxazine: This compound has a fused oxazine ring in addition to the pyrimidine rings.
Uniqueness
The presence of the nitrophenyl group in 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione makes it unique compared to other similar compounds. This group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C15H11N5O8 |
|---|---|
Molecular Weight |
389.28 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H11N5O8/c21-10-8(11(22)17-14(25)16-10)7(5-1-3-6(4-2-5)20(27)28)9-12(23)18-15(26)19-13(9)24/h1-4,7-9H,(H2,16,17,21,22,25)(H2,18,19,23,24,26) |
InChI Key |
LGTXWGDXVMTLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


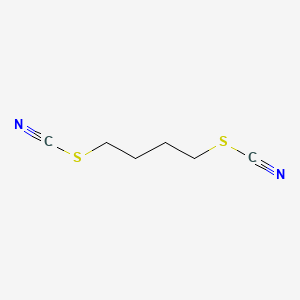
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)
![4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B15077787.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077791.png)
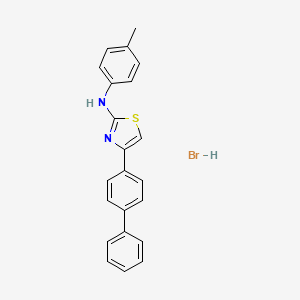
![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
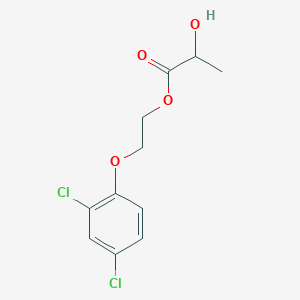
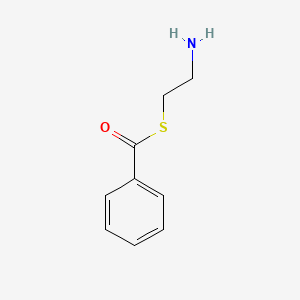
![methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077832.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077849.png)
![Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B15077852.png)
